4-amino-N-methyl-1H-imidazole-5-carbothioamide
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Overview
Description
4-amino-N-methyl-1H-imidazole-5-carbothioamide is a heterocyclic compound with a molecular formula of C5H8N4S. It is part of the imidazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an amino group, a methyl group, and a carbothioamide group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-1H-imidazole-5-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-1H-imidazole-5-carboxamide with methyl isothiocyanate under mild conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction is typically carried out at elevated temperatures and pressures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methyl-1H-imidazole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-amino-N-methyl-1H-imidazole-5-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-amino-N-methyl-1H-imidazole-5-carbothioamide involves its interaction with various molecular targets. The amino and carbothioamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1H-imidazole-5-carboxamide
- N-methyl-1H-imidazole-5-carbothioamide
- 4-amino-1H-imidazole-5-thiol
Uniqueness
4-amino-N-methyl-1H-imidazole-5-carbothioamide is unique due to the presence of both an amino group and a carbothioamide group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-amino-N-methyl-1H-imidazole-5-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-7-5(10)3-4(6)9-2-8-3/h2H,6H2,1H3,(H,7,10)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONIEUASUFNCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=C(N=CN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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